Product packaging for 4-Diazobenzoyl biocytin(Cat. No.:CAS No. 105319-12-8)

4-Diazobenzoyl biocytin

Cat. No.: B1221394
CAS No.: 105319-12-8
M. Wt: 539 g/mol
InChI Key: FNYYDRRCUPHASE-WXAMSNGASA-N
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Description

The Critical Role of Covalent Modifiers in Biological System Elucidation

Covalent modification is a fundamental process in which the activity of a protein is altered by the addition or removal of a chemical group through a covalent bond. fiveable.mewisdomlib.org This mechanism is a critical form of regulation in countless cellular processes, including metabolism, gene expression, and cell signaling. fiveable.me Unlike the reversible binding of many inhibitors, covalent modifiers form a stable, lasting link with their target protein. researchgate.net This modification can profoundly influence a protein's function, stability, and structure. fiveable.me

One of the most common examples of covalent modification is phosphorylation, where the addition of a phosphate (B84403) group can switch an enzyme on or off. fiveable.me Such modifications allow cells to respond rapidly to internal and external signals. fiveable.me In research, the deliberate chemical modification of proteins provides powerful tools to study their function within complex biological systems. nih.gov By creating these stable linkages, scientists can effectively "tag" and identify proteins, map their interactions, and elucidate their roles in biochemical pathways. nih.govnih.gov This ability to create specific and lasting changes to proteins is essential for developing new classes of drugs and for advancing our understanding of cellular biology. researchgate.netnih.gov

Historical Development and Contemporary Significance of Affinity Tagging Strategies

Affinity tagging is a powerful strategy that utilizes the highly specific binding between two molecules to isolate and study target proteins. The concept's modern era began in 1968, building on the principle of affinity chromatography, which uses a biologically-related agent as a stationary phase to capture a specific target. nih.gov

One of the earliest and most influential examples is the avidin-biotin system, where the remarkably strong and specific interaction between the protein avidin (B1170675) and the vitamin biotin (B1667282) was harnessed as a tool in molecular biology. nih.govweizmann.ac.il This system allowed for the non-covalent, yet highly stable, attachment of a "tag" (biotin) to a molecule of interest, which could then be captured and detected by its binding partner (avidin). nih.gov

The 1980s saw significant expansion in affinity tagging with the advent of recombinant DNA technology. neb.com This enabled the genetic fusion of a "tag" directly to the protein of interest. neb.comresearchgate.net One of the first such systems was the maltose-binding protein (MBP) tag, which allowed a target protein to be purified using a resin coated with amylose. neb.com This was soon followed by a variety of other tags, including the highly popular polyhistidine-tag (His-tag), which binds to immobilized metal ions like nickel. neb.comnih.gov The use of affinity tags has become a routine and indispensable technique in protein expression and purification. researchgate.net

Table 1: Milestones in the Development of Affinity Tagging

DecadeKey DevelopmentSignificance
1960s Emergence of modern affinity chromatography. nih.govLaid the foundation for using specific biological interactions for separation. nih.gov
1970s Application of the avidin-biotin complex for affinity cytochemistry and labeling. nih.govweizmann.ac.ilEstablished a highly specific and strong non-covalent tagging system. weizmann.ac.il
1980s Introduction of fusion tags like Maltose-Binding Protein (MBP) and the polyhistidine-tag (His-tag). neb.comRevolutionized protein purification by allowing generic affinity methods for any recombinantly expressed protein. neb.comresearchgate.net
1990s Development of self-cleaving tags based on inteins. neb.comnih.govProvided a method to remove the affinity tag from the target protein, yielding a native, tagless product. nih.gov
2010s Use of specific peptide tags (e.g., C-tag) for purifying therapeutic proteins for clinical trials. thermofisher.comExpanded the application of affinity tags from basic research to the manufacturing of biopharmaceuticals. thermofisher.com

Positioning of 4-Diazobenzoyl Biocytin (B1667093) within the Repertoire of Chemical Probes

Within the vast toolkit of chemical probes used in biomedical research, 4-Diazobenzoyl biocytin holds a specific and important position as a photoaffinity labeling reagent. ontosight.ainih.gov Chemical probes are small molecules designed to study biological systems, often by identifying the targets of bioactive molecules. springernature.comrsc.org this compound belongs to a class of probes that form covalent bonds with their targets upon activation by light, a technique known as photoaffinity labeling (PAL). ontosight.ainih.gov

The general design of a photoaffinity probe includes three key components: an affinity unit for binding to the target, a photoreactive group that forms a covalent bond when irradiated, and a reporter tag for detection and isolation. nih.gov In the case of this compound, these components are:

Affinity & Reporter Unit: The biocytin (a conjugate of biotin and lysine) moiety. ontosight.aimedchemexpress.com Biotin serves as a powerful reporter tag due to its high-affinity interaction with avidin or streptavidin, allowing for easy detection and purification. nih.govweizmann.ac.il

Photoreactive Group: The diazobenzoyl group. ontosight.ai This group is chemically inert in the dark but, upon exposure to UV light, forms a highly reactive intermediate (a carbene) that rapidly and covalently bonds to nearby molecules. ontosight.ai

This design makes this compound a versatile tool. It was developed as a reagent for labeling specific amino acid residues, namely tyrosines and histidines, in proteins. nih.gov Its ability to be activated by light provides temporal control, allowing researchers to initiate the covalent labeling at a precise moment. ontosight.ai This is particularly useful for capturing specific protein interactions in dynamic systems and has found applications in protein-protein interaction studies, cell signaling research, and as a neuroanatomical tracer to map neuronal connections. ontosight.aimedchemexpress.com It serves as a valuable alternative to other labeling reagents, such as N-hydroxysuccinimide esters, for the general labeling of proteins. nih.gov

Table 2: Characteristics and Applications of this compound

CharacteristicDescription
Compound Type Photoactivatable Biotin Analog / Photoaffinity Label. ontosight.ai
Chemical Formula C23H31ClN6O5S. nih.gov
Mechanism of Action Upon UV light activation, the diazobenzoyl group forms a reactive carbene intermediate that covalently cross-links to nearby molecules. ontosight.ai
Target Residues Primarily labels tyrosine and histidine residues in proteins. nih.gov
Key Applications Identifying protein-protein interactions, studying cell signaling pathways, protein localization and trafficking, and neuronal tracing. ontosight.aimedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31ClN6O5S B1221394 4-Diazobenzoyl biocytin CAS No. 105319-12-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

105319-12-8

Molecular Formula

C23H31ClN6O5S

Molecular Weight

539 g/mol

IUPAC Name

4-[[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride

InChI

InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16?,17-,18-,20-;/m0./s1

InChI Key

FNYYDRRCUPHASE-WXAMSNGASA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-]

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-]

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-]

Synonyms

4-DBB
4-diazobenzoyl biocytin

Origin of Product

United States

Mechanistic Chemistry and Biomolecular Target Specificity of 4 Diazobenzoyl Biocytin

Principles of Diazonium Coupling Reactions in Aqueous Biological Environments

Aryl diazonium salts are a class of organic compounds characterized by the presence of a diazonium group (–N≡N⁺) attached to an aryl ring. In aqueous biological environments, these compounds function as mild electrophiles. The primary reaction mechanism they undergo is an electrophilic aromatic substitution, commonly known as a diazo coupling reaction. gbiosciences.comacs.org This reaction is particularly effective with aromatic systems that are "activated" by electron-donating groups, such as the hydroxyl group of a phenol (B47542) or the imidazole (B134444) ring of histidine. gbiosciences.comnih.gov

The diazonium ion acts as the electrophile, attacking the electron-rich aromatic ring of a target molecule. acs.org The reaction proceeds via the formation of a covalent azo bond (–N=N–), which links the aryl group of the diazonium compound to the target molecule. nih.gov The stability and reactivity of the diazonium salt, as well as the efficiency of the coupling reaction, are significantly influenced by factors such as pH and temperature. nih.gov For instance, the coupling reaction with phenols is typically carried out under alkaline conditions, which facilitates the formation of the more reactive phenolate (B1203915) ion. nih.gov Conversely, reactions with aromatic amines are often performed in mildly acidic conditions. nih.gov In biological applications, maintaining a pH that preserves protein structure and function while enabling the coupling reaction is critical.

Selective Bioconjugation Profile of 4-Diazobenzoyl Biocytin (B1667093) with Amino Acid Residues

The reactivity of 4-diazobenzoyl biocytin is governed by its aryl diazonium group, which displays a notable specificity for electron-rich amino acid side chains. While several amino acid residues could theoretically react, the most significant targets for covalent modification via diazo coupling are tyrosine and histidine due to their activated aromatic side chains. apexbt.com The selectivity between these two residues can be effectively controlled by modulating the pH of the reaction environment. thermofisher.com

The phenolic side chain of tyrosine is an excellent substrate for diazo coupling. The reaction involves an electrophilic attack by the diazonium ion of this compound on the electron-rich phenol ring of a tyrosine residue. This results in the formation of a stable azo bond, creating an azo-tyrosine adduct. apexbt.com

The reactivity of tyrosine is highly pH-dependent. The reaction is significantly enhanced under mildly alkaline conditions (pH 8–9), as the tyrosine side chain (pKa ≈ 10.5) becomes deprotonated to form a phenolate ion. nih.govthermofisher.com This phenolate is a much stronger nucleophile than the protonated phenol, thus accelerating the rate of electrophilic substitution. Studies have demonstrated that at a pH of approximately 9, the coupling reaction shows a clear preference for tyrosine over histidine. thermofisher.com This pH-dependent selectivity allows for the targeted biotinylation of tyrosine residues in proteins and peptides. nih.gov

The imidazole ring of the histidine side chain is also susceptible to electrophilic attack by diazonium salts. The reaction results in the formation of an azo-histidine derivative. The imidazole ring is an electron-rich heteroaromatic system capable of participating in electrophilic substitution.

The optimal pH for the modification of histidine differs from that of tyrosine. Research indicates that the labeling of histidine residues occurs predominantly at a neutral pH of around 7. nih.govthermofisher.com This is attributed to the lower pKa of the histidine side chain (pKa ≈ 6.0), which means a significant proportion of histidine residues are deprotonated and thus reactive at pH 7. nih.gov In competitive experiments, histidine modification is favored at pH 7, whereas tyrosine modification becomes the dominant reaction as the pH is increased towards 9. thermofisher.com This differential reactivity provides a method for selectively targeting histidine residues by carefully controlling the reaction pH.

Interactive Table 1: pH-Dependent Selectivity of Diazonium Coupling This table summarizes the observed selectivity of aryl diazonium salts for tyrosine versus histidine residues at different pH values, based on competitive reaction studies.

pH Value Predominant Target Residue Rationale
7.0 Histidine pKa of histidine side chain (~6.0) leads to a greater proportion of reactive, deprotonated imidazole rings. nih.govthermofisher.com
8.0-9.0 Tyrosine Increasing deprotonation of the tyrosine side chain (pKa ~10.5) to the more nucleophilic phenolate ion favors its reaction. nih.govthermofisher.com

Comparative Analysis of this compound Reactivity with Other Amine-Reactive Biotinylating Agents

This compound's unique targeting of tyrosine and histidine sets it apart from the most common class of biotinylating agents: those that are amine-reactive. The most widely used amine-reactive reagents are N-hydroxysuccinimide (NHS) esters of biotin (B1667282) (e.g., NHS-Biotin). gbiosciences.com A comparison reveals fundamental differences in their chemical mechanism, target specificity, and reaction conditions.

Target Specificity: this compound covalently modifies the aromatic side chains of tyrosine and histidine. In contrast, NHS-biotin reagents react specifically with primary amines, which are found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues. This makes the two classes of reagents complementary, allowing for the biotinylation of different sites within a protein.

Reaction Chemistry: The reaction of this compound is an electrophilic aromatic substitution resulting in an azo bond (–N=N–). nih.gov NHS esters, on the other hand, react via nucleophilic acyl substitution (acylation), where the primary amine acts as a nucleophile, attacking the ester and forming a stable amide bond (–CO–NH–).

Optimal Reaction Conditions: As detailed previously, the reactivity of this compound is highly pH-dependent, with optimal conditions for modifying its targets varying between pH 7 and 9. nih.gov NHS esters also react in a pH-dependent manner, typically performed in buffers with a pH range of 7.2 to 9. However, NHS esters are highly susceptible to hydrolysis, especially at higher pH, which competes with the desired acylation reaction.

This comparative analysis highlights that this compound offers a distinct and valuable alternative for protein biotinylation, enabling the specific modification of tyrosine and histidine residues that are inaccessible to standard amine-reactive chemistries.

Interactive Table 2: Comparison of Biotinylating Agents This table provides a comparative overview of the key chemical and functional differences between this compound and NHS-Ester Biotin reagents.

Feature This compound NHS-Ester Biotin
Reactive Group Aryl Diazonium Salt (–N≡N⁺) N-Hydroxysuccinimide Ester
Primary Target Residues Tyrosine, Histidine apexbt.com Lysine, N-terminal amines
Chemical Reaction Electrophilic Aromatic Substitution gbiosciences.com Nucleophilic Acyl Substitution
Resulting Covalent Bond Azo Bond (–N=N–) Amide Bond (–CO–NH–)
Optimal pH Range pH 7 (Histidine), pH 8-9 (Tyrosine) nih.gov pH 7.2 - 9.0
Competing Reaction Hydrolysis (less prevalent) Hydrolysis (significant, especially at high pH)

Methodological Frameworks for Protein Labeling and Analysis Utilizing 4 Diazobenzoyl Biocytin

Comprehensive Protein Biotinylation in Cell Lysates and Purified Systems

Application in Electrophoretic Blotting and Detection Protocols

4-Diazobenzoyl biocytin (B1667093) (also referred to as DBB) has proven to be a highly effective reagent for labeling proteins for subsequent detection in various blotting techniques. nih.gov Researchers have successfully used DBB to label tyrosine and histidine residues in both purified model proteins and complex mixtures like erythrocyte membrane proteins. nih.gov The labeled proteins can then be analyzed using dot blots or blot transfers (such as Western blots). nih.gov

The high sensitivity of this method is a significant advantage. In some experimental setups, it has been possible to detect sub-nanogram quantities of individual proteins, making it a powerful tool for identifying low-abundance proteins. nih.gov The versatility of DBB offers an alternative to the more common N-hydroxysuccinimide esters for the general labeling of proteins in these detection protocols. nih.gov The avidin-biotin system's strength is leveraged in these assays, where avidin (B1170675) or streptavidin conjugated to a reporter enzyme is used to detect the biotinylated proteins on the blot. diatheva.comwikipedia.org

Table 1: Research Findings on 4-Diazobenzoyl Biocytin in Blotting Applications

Finding Protein Target(s) Technique Detection Level Reference
Effective labeling of specific amino acids Tyrosines and Histidines in model proteins and erythrocyte membrane proteins Dot Blots, Blot Transfers Sub-nanogram levels nih.gov

Facilitation of Protein Localization and Trafficking Studies

The ability to specifically label proteins on the cell surface makes this compound a key tool for investigating the subcellular distribution and movement of proteins. ontosight.ai This is particularly useful for studying membrane proteins and their trafficking pathways, such as internalization or surface expression. promega.com

A notable application is in the study of FXYD proteins, which are auxiliary subunits of the Na+/K+-ATPase. nih.gov In one study, researchers used DBB to label FXYD proteins expressed on the surface of Xenopus oocytes. nih.gov Because DBB is reactive toward the tyrosine and histidine residues exposed on the extracellular domains of these proteins, it serves as an effective marker for the protein population present at the plasma membrane at a specific time. nih.gov By labeling the surface proteins and then tracking their fate over time, researchers can elucidate the mechanisms governing their transport to and from the cell membrane. promega.comnih.gov For instance, this method helped demonstrate that the FXYD1 protein requires co-expression with the Na+/K+-ATPase to be trafficked to the cell surface, whereas FXYD7 can reach the membrane independently. nih.gov This type of pulse-chase labeling allows for a dynamic view of protein movement and turnover. promega.com

Affinity-Based Enrichment Strategies for Protein Complexes

Integration with Streptavidin-Mediated Pull-Down Assays

Pull-down assays are a form of small-scale affinity purification used to isolate a specific "bait" protein along with any interacting "prey" proteins from a complex mixture like a cell lysate. thermofisher.com The high-affinity interaction between biotin (B1667282) and streptavidin is frequently exploited for this purpose. wikipedia.orgspringernature.com When a protein is biotinylated using this compound, it can be efficiently captured from solution using streptavidin that has been immobilized on a solid support, such as agarose (B213101) or magnetic beads. springernature.comnih.gov

The general workflow involves incubating the biotinylated protein (the bait) with a cell lysate containing potential binding partners. thermofisher.com This mixture is then exposed to streptavidin-coated beads. nih.gov The beads specifically bind to the biotin tag on the bait protein, and through this interaction, the entire protein complex is "pulled down" and separated from the rest of the lysate. nih.gov After washing away non-specifically bound proteins, the captured protein complexes can be eluted from the beads for further analysis. thermofisher.com This method is a cornerstone for confirming and exploring protein-protein interactions predicted by other techniques. thermofisher.com

Table 2: Components of a Streptavidin-Mediated Pull-Down Assay

Component Function Example Reference
Bait Protein The protein of interest, tagged to allow for purification. A protein labeled with this compound. thermofisher.com
Prey Protein(s) Proteins from the lysate that physically interact with the bait. Cellular binding partners of the bait protein. thermofisher.com
Affinity Support Immobilized ligand used to capture the tagged bait protein. Streptavidin-coated agarose or magnetic beads. springernature.comnih.gov

| Elution Buffer | Solution used to release the captured complexes from the support. | Competitive analytes, low pH, or reducing buffers. | thermofisher.com |

Elucidation of Protein-Protein Interaction Networks

By identifying the "prey" proteins captured alongside the "bait" in a pull-down assay, researchers can begin to map the complex web of protein-protein interactions (PPIs) within a cell. researchgate.netnih.gov The use of this compound in this context allows for the isolation of protein complexes, which are crucial for most cellular functions. ontosight.aiplos.org Once a protein complex is purified via a streptavidin pull-down, the constituent proteins can be identified using methods like Western blotting or, more comprehensively, mass spectrometry. springernature.comnih.gov

This approach moves beyond confirming a single interaction and allows for the discovery of previously unknown binding partners. thermofisher.com By systematically applying this technique to multiple bait proteins, a detailed map of a protein-protein interaction network can be constructed. nih.gov Understanding these networks is fundamental to deciphering cellular pathways and how they are regulated. nih.govfrontiersin.org For example, this methodology can reveal how different functional modules within the cell are connected or how signaling pathways are organized. ontosight.airesearchgate.net The study of these interaction networks, or "interactomes," is a major focus of systems biology and is critical for understanding how cellular machinery functions as a whole. nih.gov

Advanced Proteomic Investigations Employing this compound

The methodologies enabled by this compound contribute significantly to the field of proteomics, which aims to study the entire complement of proteins in a cell or organism. The ability to label specific proteins, track their location, and identify their interaction partners provides a multi-faceted approach to understanding protein function on a large scale. ontosight.ai

By integrating biotinylation with mass spectrometry, researchers can move from identifying single proteins to characterizing entire protein complexes and their dynamic changes under different cellular conditions. ontosight.airesearchgate.net For instance, a proteomic screen could involve biotinylating the neighbors of a particular protein in its native environment (proximity labeling), followed by streptavidin pull-downs and mass spectrometry to identify all the proteins that constitute a specific subcellular compartment or a large signaling complex. The use of this compound as a photoactivatable reagent is particularly powerful in this regard, as it allows for precise temporal control over the labeling process, enabling the capture of transient or stimulus-dependent interactions. ontosight.ai These advanced applications are essential for building comprehensive models of cellular networks and understanding the molecular basis of health and disease. nih.gov

Mass Spectrometry-Based Characterization of Labeled Proteins

The identification and characterization of proteins labeled with this compound heavily rely on mass spectrometry (MS). This powerful analytical technique allows for the precise determination of molecular masses, enabling the confirmation of successful labeling and the identification of specific modification sites. Once a target protein is labeled and isolated, it is typically digested into smaller peptides using proteolytic enzymes like trypsin. This peptide mixture is then introduced into the mass spectrometer for analysis.

A key principle in the MS-based characterization is the detection of a specific mass shift in the peptides that have been covalently modified by this compound. The mass of the reagent molecule is added to the mass of the amino acid residue it attaches to, resulting in a predictable increase in the peptide's mass. Analysts can then search the MS data for this specific mass addition to identify the labeled peptides. nih.gov For instance, direct detection of biotinylated proteins by mass spectrometry involves searching for a mass addition corresponding to the specific biotin derivative used. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for pinpointing the exact location of the modification. In an MS/MS experiment, a specific labeled peptide ion is selected and fragmented. The resulting fragment ions provide sequence information that can identify the specific amino acid—typically tyrosine or histidine—that has been modified by the this compound. nih.govimmunomart.comweizmann.ac.il Studies on the gas-phase fragmentation of biotin reagents, including p-diazobenzoyl biocytin (DBB), using techniques like electrospray ionization (ESI) tandem mass spectrometry (ESI-MS/MS), have shown that cleavages often occur at the spacer arm of the biotin reagent, producing characteristic fragmentation patterns. nih.gov This predictable fragmentation aids in the confident identification of the biotinylated peptides from complex mixtures. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be employed to analyze the labeled proteins, for example, to determine the stoichiometry of the labeling reaction. researchgate.net

Table 1: Mass Spectrometry Characteristics for this compound Labeled Peptides

Characteristic Description Relevance in Analysis
Parent Ion Mass Shift The mass of the peptide increases by the mass of the covalently attached this compound molecule. Primary indicator of successful labeling used to filter MS data for candidate peptides. nih.gov
MS/MS Fragmentation Labeled peptides produce a series of fragment ions (b- and y-ions) upon collision-induced dissociation (CID). Allows for the determination of the peptide's amino acid sequence and the precise localization of the biocytin tag on a specific residue (e.g., tyrosine or histidine). nih.gov

| Reporter/Signature Ions | Fragmentation may produce specific ions characteristic of the biotin tag itself. | These ions serve as a secondary confirmation of the presence of the biotin label in the fragmented peptide. nih.gov |

Contributions to Chemical Proteomics for Target Identification in Research Contexts

This compound is a valuable tool in chemical proteomics, a field that utilizes small-molecule probes to study protein function and interaction on a proteome-wide scale. stanford.edunih.gov Its primary contribution lies in its application for activity-based protein profiling (ABPP) and target identification, particularly through photoaffinity labeling. ontosight.aievotec.com

The molecule's structure is key to its function. It combines a biotin moiety for affinity purification with a photoactivatable diazobenzoyl group. ontosight.ai This diazobenzoyl group is relatively inert until it is activated by UV light, at which point it forms a highly reactive carbene intermediate. ontosight.ai This intermediate can then form a covalent bond with nearby amino acid residues, primarily tyrosine and histidine. nih.govweizmann.ac.il This process allows researchers to "capture" proteins that interact with a molecule of interest to which the this compound tag has been appended.

The general workflow for target identification using this compound involves several steps:

A bioactive small molecule or ligand is derivatized with this compound.

This probe is introduced to a complex biological sample, such as a cell lysate or even living cells. evotec.com

After an incubation period to allow the probe to bind to its target protein(s), the sample is irradiated with UV light. This activates the diazo group, causing the probe to covalently cross-link to its binding partners. ontosight.ai

The cells are lysed (if not already), and the biotin-tagged protein complexes are enriched and isolated from the mixture using affinity chromatography with avidin or streptavidin beads, which bind strongly to the biotin tag. thermofisher.com

Unbound proteins are washed away, and the captured proteins are eluted and subsequently identified using mass spectrometry.

This photoaffinity labeling strategy enables the identification of specific cellular targets of drugs or bioactive compounds, helping to deconvolute complex biological pathways and validate new drug targets. stanford.eduevotec.com By capturing proteins in their native state and cellular context, this method provides high-confidence identification of physiologically relevant interactions. evotec.com

Table 2: Application of this compound in Chemical Proteomics

Step Description Key Advantage
Probe Design A molecule of interest is functionalized with this compound. Allows for the investigation of specific molecular interactions.
Incubation & Binding The probe is incubated with a proteome (e.g., cell lysate) to allow for non-covalent binding to target proteins. Targets are engaged in a near-native state.
Photo-Cross-linking UV light exposure activates the diazobenzoyl group, forming a covalent bond with the target protein. ontosight.ai The covalent bond "permanently" captures the interaction, allowing for stringent purification.
Affinity Purification The biotin tag is used to selectively isolate the probe-protein complexes using streptavidin- or avidin-coated resins. thermofisher.com High specificity of the biotin-avidin interaction leads to highly enriched samples of the target protein(s). thermofisher.com

| Target Identification | The isolated proteins are identified using mass spectrometry. nih.govmaxplanckneuroscience.org | Provides a direct method to identify the protein targets of a given small molecule or ligand. |

Applications of 4 Diazobenzoyl Biocytin in Nucleic Acid Research and Probe Development

Non-Radioactive Labeling of Deoxyribonucleic Acid (DNA)

The development of non-radioactive methods for labeling DNA has been a crucial advancement in molecular biology, offering safer and more convenient alternatives to traditional radioisotopes. 4-Diazobenzoyl biocytin (B1667093) has been demonstrated as an effective reagent for this purpose. The process involves the chemical coupling of the diazotized form of p-aminobenzoyl biocytin to single-stranded DNA.

The labeling procedure is based on the reaction of the diazonium group of 4-diazobenzoyl biocytin with specific bases in the DNA. This results in a stable, covalent attachment of the biotin (B1667282) moiety to the nucleic acid. This method of biotinylation provides a non-disruptive tag on the DNA molecule, which can then be detected with high specificity and sensitivity using avidin (B1170675) or streptavidin-based detection systems.

A key advantage of using this compound for DNA labeling is the robustness of the resulting biotinylated DNA. Research has shown that DNA labeled via this method can be used effectively in various molecular biology techniques without compromising the integrity of the DNA or its ability to hybridize.

ReagentTarget BiomoleculeLinkage Type
This compoundDeoxyribonucleic Acid (DNA)Covalent

Construction of Biotinylated DNA Probes for Hybridization Assays

Biotinylated DNA probes are indispensable tools for a wide range of hybridization assays, including Southern blotting, Northern blotting, and in situ hybridization. This compound has been successfully employed in the construction of these probes. The process involves labeling a specific DNA sequence with biotin using the diazonium chemistry described previously.

Once the DNA probe is biotinylated, it can be used to detect complementary nucleic acid sequences in a sample. Following hybridization, the probe-target complex is typically detected by incubating the blot or slide with an enzyme-conjugated avidin or streptavidin, followed by the addition of a chromogenic or chemiluminescent substrate. This allows for the visualization and quantification of the target sequence.

The use of this compound-labeled probes offers several benefits in hybridization assays. These probes are stable and can be stored for long periods without loss of activity. Furthermore, the high affinity of the biotin-avidin interaction provides a high degree of sensitivity, enabling the detection of low-abundance nucleic acid sequences.

Probe TypeLabeling MoietyDetection System
Biotinylated DNA ProbeThis compoundAvidin/Streptavidin-Enzyme Conjugate

Utility in Molecular Diagnostics Research beyond Clinical Applications

While the primary focus of early research was on the fundamental techniques of DNA labeling and hybridization, the application of this compound extends to broader molecular diagnostics research. The ability to generate stable and sensitive non-radioactive probes has facilitated advancements in various areas of life sciences research.

In fields such as genetics and molecular ecology, biotinylated probes constructed with reagents like this compound are used for gene mapping, phylogenetic analysis, and the identification of specific DNA sequences in environmental samples. The robustness of the labeling method is particularly advantageous in these research contexts, where sample purity and concentration can be variable.

Furthermore, the principles of biotinylating nucleic acids with reagents such as this compound have contributed to the development of various nucleic acid-based assays and platforms used in fundamental research to understand gene function, regulation, and evolution. These research applications, while not always directly clinical, form the foundational knowledge base that underpins future diagnostic and therapeutic innovations.

Surface Engineering and Biosensor Development Through 4 Diazobenzoyl Biocytin Functionalization

Covalent Modification of Cellular and Liposomal Membranes for Research Purposes

The ability to selectively label and modify the surfaces of cells and liposomes is crucial for understanding their biological functions and for creating novel therapeutic and diagnostic tools. 4-Diazobenzoyl biocytin (B1667093) serves as a powerful reagent in this context due to its capacity to form stable covalent bonds with specific residues on membrane components.

Labeling of Erythrocyte Membrane Proteins for Biological Studies

The study of erythrocyte (red blood cell) membrane proteins is essential for understanding various physiological and pathological processes. 4-Diazobenzoyl biocytin has been effectively used as a biotinylating reagent to label these proteins. nih.govweizmann.ac.il This compound preferentially reacts with the phenolic residue of tyrosine and the imidazole (B134444) ring of histidine in proteins. nih.govart-and-science.euresearchgate.net

The process involves reacting erythrocyte membranes with this compound, leading to the covalent attachment of biotin (B1667282) to the membrane proteins. nih.govweizmann.ac.il This biotinylation allows for the subsequent detection and analysis of the labeled proteins using avidin (B1170675) or streptavidin-based techniques. weizmann.ac.il Researchers have successfully used this method to detect sub-nanogram levels of individual proteins on dot blots and blot transfers, demonstrating its high sensitivity. nih.govweizmann.ac.il The versatility of this compound makes it a valuable alternative to other labeling reagents like biotin-containing N-hydroxysuccinimide esters for the general labeling of proteins. nih.govweizmann.ac.il

Table 1: Research Findings on Labeling Erythrocyte Membrane Proteins with this compound

Parameter Finding Reference
Target Residues Tyrosine, Histidine nih.govart-and-science.euresearchgate.net
Application Labeling on dot blots and blot transfers nih.govweizmann.ac.il
Sensitivity Detection of sub-nanogram protein levels nih.govweizmann.ac.il
Utility Versatile alternative to N-hydroxysuccinimide esters nih.govweizmann.ac.il

Biotinylation of S-Layer Protein Assemblies for Nanobiotechnological Constructs

Bacterial surface layers (S-layers) are crystalline arrays of protein or glycoprotein (B1211001) subunits that represent the outermost cell envelope component in many prokaryotes. art-and-science.eu Their ability to self-assemble into ordered structures makes them ideal building blocks for various nanobiotechnological applications. art-and-science.euresearchgate.net The functionalization of S-layers with biotin is a key step in creating these constructs, and this compound has proven to be an effective reagent for this purpose.

In one approach, S-layers are recrystallized on liposomes, and then biotinylated using this compound. art-and-science.euresearchgate.net This method introduces biotin residues onto the S-layer subunits, which can then bind to avidin or streptavidin. art-and-science.euresearchgate.net This strategy has been used to create an ordered monomolecular layer of streptavidin on the surface of S-layer-coated liposomes. art-and-science.euresearchgate.net Furthermore, biotinylated anti-human IgG has been successfully attached to these biotinylated S-layer-coated liposomes via a streptavidin bridge, demonstrating the potential for creating targeted drug delivery systems and diagnostic devices. researchgate.net

Table 2: Application of this compound in S-Layer Functionalization

Application Methodology Outcome Reference
S-Layer-Coated Liposomes Biotinylation with p-diazobenzoyl biocytin Introduction of two accessible biotin residues per S-layer subunit art-and-science.euresearchgate.net
Streptavidin Binding Labeling with biotinylated ferritin Formation of an ordered monomolecular layer of streptavidin art-and-science.euresearchgate.net
Immuno-conjugation Attachment of biotinylated anti-human IgG via streptavidin Biologically active anti-human IgG bound to the liposome (B1194612) surface researchgate.net

Integration into Novel Biosensing Architectures and Platforms

The unique properties of this compound also lend themselves to the development of innovative biosensors. By enabling the stable immobilization of biorecognition elements onto transducer surfaces, this compound plays a crucial role in the fabrication of sensitive and specific detection platforms.

Development of Impedimetric Biosensors for Research

Impedimetric biosensors are a class of analytical devices that measure changes in the electrical impedance of an electrode surface upon the binding of a target analyte. nih.gov These sensors have shown great promise for the detection of various analytes, including pathogenic bacteria and biomarkers. nih.gov The immobilization of bioreceptors, such as antibodies, onto the electrode surface is a critical step in the construction of these biosensors. nih.gov

The biotin-streptavidin system is a widely used method for immobilizing antibodies on electrode surfaces. nih.gov In this context, this compound can be used to biotinylate antibodies. These biotinylated antibodies can then be attached to a streptavidin-coated electrode surface, creating a stable and oriented layer of bioreceptors. This approach enhances the sensitivity and performance of the impedimetric biosensor by ensuring a high density of active binding sites for the target analyte. The binding of the analyte to the immobilized antibodies alters the impedance at the electrode-solution interface, which can be measured to quantify the analyte concentration. nih.gov

Engineering of Cell-Based Biosensors for Ligand-Induced Signal Transduction

Cell-based biosensors utilize living cells to detect specific substances and convert a biological response into a measurable signal. mdpi.commdpi.com These sensors are particularly useful for studying cellular processes like ligand-induced signal transduction. biodyn.ro A recent development in this area involves the creation of biosensors built from red blood cell (RBC) membrane proteins. researchgate.net

In these biosensors, extracellular ligand binding triggers an intracellular event, such as the reconstitution of a split reporter protein. researchgate.net While the direct use of this compound in the specific RBC biosensor architecture described is not explicitly detailed in the provided information, the principles of surface modification it enables are highly relevant. For instance, the general concept of biotinylating cell surface proteins to introduce novel functionalities is a cornerstone of engineering cell-based sensors. By attaching biotin to specific membrane proteins, one could then use avidin-biotin interactions to anchor other molecules, such as signaling domains or reporter fragments, to the cell surface, thereby creating a customized sensor for a specific ligand. This modular approach, facilitated by reagents like this compound, is fundamental to the design of next-generation cell-based biosensors for a wide range of diagnostic and research applications. researchgate.net

Optimization Considerations and Advanced Techniques for 4 Diazobenzoyl Biocytin Utilization

Influence of Reaction Conditions on Bioconjugation Efficiency and Specificity

The efficiency and specificity of labeling with 4-diazobenzoyl biocytin (B1667093) are critically dependent on the reaction conditions. Key parameters that must be carefully controlled include pH, temperature, and incubation time. The diazonium group of 4-diazobenzoyl biocytin is most reactive towards the electron-rich side chains of amino acids such as tyrosine, histidine, and lysine (B10760008) at a slightly alkaline pH, typically between 8.0 and 9.0. This pH range facilitates the deprotonation of phenolic and imidazole (B134444) groups, enhancing their nucleophilicity and promoting the covalent coupling reaction.

Temperature also plays a significant role. While elevated temperatures can increase the reaction rate, they can also lead to the degradation of the diazonium compound and potentially denature the target proteins, leading to a loss of biological activity and non-specific labeling. Therefore, a balance is often struck, with many protocols recommending incubation at room temperature or 4°C. Longer incubation times can increase the labeling yield, but may also contribute to higher background if not properly optimized.

The concentration of the labeling reagent itself is another crucial factor. While a higher concentration can drive the reaction forward, an excessive amount can lead to increased non-specific binding and the potential for protein cross-linking. Empirical testing to determine the optimal concentration of this compound for a specific application is therefore a standard and necessary step in protocol development.

Table 1: Influence of Reaction Parameters on this compound Labeling

ParameterEffect on EfficiencyEffect on SpecificityGeneral Recommendation
pH Increases with alkalinityOptimal in slightly alkaline range (8.0-9.0)Maintain a stable, slightly alkaline pH.
Temperature Increases with temperatureCan decrease at high temperatures due to protein denaturationRoom temperature or 4°C to balance rate and stability.
Incubation Time Increases with timeCan decrease with excessive time due to non-specific bindingOptimize for sufficient labeling without high background.
Concentration Increases with concentrationCan decrease at high concentrationsTitrate to find the lowest effective concentration.

Strategies for Minimizing Non-Specific Labeling in Complex Biological Milieus

A significant challenge in using any biotinylating reagent, including this compound, within complex biological environments like tissue sections or cell lysates, is the potential for non-specific labeling and high background staining. This can arise from the presence of endogenous biotin (B1667282) in certain tissues, such as the liver, kidney, and brain, which can be recognized by avidin (B1170675) or streptavidin conjugates. abcam.comthermofisher.com

Several strategies are employed to mitigate these issues:

Blocking Endogenous Biotin: A common and effective method is to pre-treat the sample with an excess of unlabeled avidin or streptavidin to saturate all endogenous biotin. thermofisher.combio-techne.com This is followed by the addition of free biotin to block any remaining open binding sites on the avidin/streptavidin molecules. thermofisher.com This ensures that the subsequent application of the avidin-enzyme complex will only detect the biotin introduced by the this compound tracer.

Protein Blocking: To prevent the non-specific binding of antibodies or the avidin-biotin complex to surfaces or other proteins, a blocking step using a protein solution like bovine serum albumin (BSA) or normal serum is crucial. bio-techne.comsanbio.nl The choice of serum should be from the same species as the secondary antibody to avoid cross-reactivity. bio-techne.com

Quenching Endogenous Enzymes: In techniques like immunohistochemistry where enzyme-based detection is used (e.g., horseradish peroxidase or alkaline phosphatase), endogenous enzyme activity can lead to false-positive signals. bio-techne.com Pre-treatment with agents like hydrogen peroxide can quench endogenous peroxidase activity. bio-techne.com

Optimizing Antibody Dilutions: Using the lowest possible concentration of primary and secondary antibodies that still provides a robust signal is essential for minimizing non-specific binding.

Synergistic Coupling with Avidin-Biotin System Enhancements

The power of this compound as a labeling reagent is significantly amplified by its use in conjunction with the avidin-biotin system. The remarkably high affinity between avidin (or its derivatives like streptavidin and NeutrAvidin) and biotin forms the basis of numerous signal amplification techniques. thermofisher.com

Traditional methods include the Avidin-Biotin Complex (ABC) technique, where a pre-formed complex of avidin and a biotinylated enzyme is used to detect the biotinylated target. thermofisher.com This creates a large complex with multiple enzyme molecules at the site of the target, leading to a high signal intensity. abcam.com

More recent advancements have led to the development of the Labeled Streptavidin-Biotin (LSAB) method. thermofisher.com This approach often provides greater sensitivity and lower background compared to the ABC method. abcam.com Streptavidin, being non-glycosylated, exhibits less non-specific binding to tissues compared to the highly glycosylated avidin. thermofisher.com The LSAB method typically involves the sequential application of a biotinylated secondary antibody, followed by a streptavidin-enzyme conjugate. thermofisher.com This results in a smaller complex that can better penetrate tissues, potentially increasing detection sensitivity by as much as eight-fold. thermofisher.com

Further enhancements include the use of polymer-based detection systems. These methods utilize a polymer backbone to which multiple enzyme molecules and secondary antibodies are attached, offering an alternative to biotin-based amplification and avoiding issues with endogenous biotin. abcam.com

Table 2: Comparison of Avidin-Biotin Detection Systems

SystemPrincipleAdvantagesDisadvantages
Avidin-Biotin Complex (ABC) Pre-formed large complex of avidin and biotinylated enzyme. thermofisher.comHigh signal amplification due to multiple enzyme molecules. abcam.comLarge complex size may hinder tissue penetration; potential for non-specific binding from avidin glycosylation. thermofisher.comthermofisher.com
Labeled Streptavidin-Biotin (LSAB) Sequential addition of biotinylated antibody and streptavidin-enzyme conjugate. thermofisher.comImproved sensitivity, better tissue penetration, and lower background due to smaller complex and non-glycosylated streptavidin. abcam.comthermofisher.comRelies on the same fundamental biotin-streptavidin interaction.
Polymer-Based Systems Dextran or other polymer backbone with multiple enzymes and antibodies. abcam.comHigh sensitivity, better tissue penetration, and avoids endogenous biotin issues. abcam.comCan be a more complex and costly system.

Future Prospects and Emerging Research Trajectories for 4 Diazobenzoyl Biocytin

Innovations in Biotinylating Reagent Design and Synthetic Methodologies

The field of bioconjugation is continually evolving, with a demand for reagents offering greater specificity, control, and versatility. While 4-Diazobenzoyl biocytin (B1667093) was itself an innovation for labeling tyrosine and histidine residues, future advancements are expected to focus on refining its properties and incorporating features seen in other modern biotinylating agents. nih.govutoronto.ca

Innovations in reagent design are likely to draw from several key areas:

Cleavable Linkers: A significant trend in biotinylation is the incorporation of cleavable spacer arms. issuu.com This allows for the release of the captured biomolecule from the avidin (B1170675) or streptavidin matrix under specific conditions, which is crucial for downstream analysis like mass spectrometry. Future derivatives of DBB could include linkers that are cleaved by light, specific enzymes, or mild reducing agents.

Enhanced Solubility: The introduction of polyethylene (B3416737) glycol (PEG) spacers into biotinylating reagents can improve their water solubility and that of the resulting biotinylated protein. issuu.comsumitbiomedical.com This modification can also reduce steric hindrance, making the biotin (B1667282) moiety more accessible for binding to streptavidin. utoronto.ca

Reversible Binding Analogues: For applications requiring gentle elution of captured targets, biotin analogues with weaker binding affinities to streptavidin are employed. sumitbiomedical.com Compounds like desthiobiotin, which can be displaced by biotin, could be integrated into the diazobenzoyl structure, creating a reagent for reversible, tyrosine- and histidine-specific labeling. issuu.comsumitbiomedical.com

Photoactivation Control: 4-Diazobenzoyl biocytin is a photoactivatable biotin analog. ontosight.ai Upon activation with UV light, it forms a highly reactive carbene intermediate that covalently cross-links to nearby molecules. ontosight.ai Future synthetic methodologies could refine the photoactivation properties, such as shifting the activation wavelength to less damaging, longer wavelengths to better preserve the integrity of biological samples.

The synthesis of this compound from p-aminobenzoyl biocytin serves as a foundational method that can be adapted to incorporate these new functionalities. nih.gov The development of multi-functional diazobenzoyl-based reagents, perhaps combining photo-activation with a cleavable linker, represents a significant trajectory for creating next-generation probes for complex biological investigations.

Table 1: Comparison of Biotinylating Reagent Characteristics

Reagent TypeTarget Functional Group(s)Key FeaturesPotential Innovation for DBB
This compound (DBB) Tyrosine, HistidinePhotoactivatable; specific for less common residues. nih.govontosight.aiWavelength tuning; integration of cleavable linkers.
N-hydroxysuccinimide (NHS) Esters Primary Amines (e.g., Lysine)Common, catalyst-free reaction. issuu.comDBB provides an alternative when lysines are not available/desired. nih.gov
3-(N-maleimidopropionyl) biocytin Sulfhydryls (e.g., Cysteine)Highly specific for free thiol groups. utoronto.caDevelopment of multi-specific reagents.
Biocytin Hydrazide Carboxyl Groups (via carbodiimide)Targets acidic residues or carbohydrate moieties. utoronto.caProvides complementary targeting to DBB.
Desthiobiotin-based Reagents VariousAllows for reversible binding and gentle elution. sumitbiomedical.comCreation of a reversible DBB analogue.

Potential for Expanding its Role in High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and functional genomics, allowing for the rapid testing of millions of chemical or genetic perturbations. wikipedia.org Biotinylation is a key enabling technology in HTS, as the high-affinity biotin-streptavidin interaction simplifies the detection and purification of target molecules in complex mixtures. kanboapp.com

This compound is particularly well-suited for an expanded role in HTS for several reasons:

Specificity and Reduced Noise: HTS assays are sensitive to background noise. By targeting only tyrosine and histidine residues, DBB can provide a more specific labeling profile compared to amine-reactive reagents, especially for proteins where lysine (B10760008) residues are abundant or located within functionally important sites. nih.gov This can lead to a better signal-to-noise ratio and more reliable hit identification.

Controlled Labeling: The photoactivatable nature of DBB offers temporal control over the biotinylation reaction. ontosight.ai In an HTS workflow, this means the labeling can be initiated at a precise moment after the addition of a test compound or stimulus, allowing researchers to capture specific, transient protein interaction states.

Diverse Assay Development: Its utility has been demonstrated in formats compatible with HTS, such as dot blots and blot transfers, where it can detect sub-nanogram levels of protein. nih.gov This sensitivity is critical for screening large libraries where sample material may be limited. Patent literature has noted the suitability of p-diazobenzoyl biocytin for high-throughput settings. epo.org

Table 2: Potential Advantages of this compound in HTS Applications

HTS ChallengeHow this compound Can Contribute
False Positives/Negatives Specific labeling of tyrosine/histidine reduces non-specific signals from highly reactive lysines. nih.gov
Capturing Transient Events Photoactivation allows for precise temporal control, enabling the "snapshot" capture of interactions. ontosight.ai
Assay Miniaturization High sensitivity allows for detection of low-abundance proteins in small sample volumes. nih.gov
Complex Biological Systems Can label proteins in membranes and whole cells, suitable for cell-based screening assays. nih.govnih.gov

The integration of DBB into automated HTS platforms, which utilize robotics and liquid handling devices, could enable novel screening paradigms, such as identifying compounds that alter protein localization or induce specific post-translational modifications that expose or shield tyrosine residues. wikipedia.org

Broader Impact on Fundamental Biological Discovery and Methodological Advancement

The ability to attach a high-affinity tag like biotin to a specific class of proteins is a powerful tool for discovery. This compound has already contributed to methodological advancements and fundamental biological understanding.

Advancing Protein Labeling Techniques: The development of DBB provided a valuable alternative to the widely used N-hydroxysuccinimide esters, expanding the toolkit for protein biotinylation. nih.gov It allows researchers to label proteins that may lack accessible primary amines or to selectively tag proteins based on their tyrosine or histidine content. This methodological expansion has been applied to labeling erythrocyte membrane proteins and even DNA. nih.govnih.gov

Elucidating Protein Trafficking and Localization: DBB has been used to specifically label proteins expressed on the cell surface. nih.gov This application is critical for studying the subcellular distribution and movement of proteins, such as ion channels and transporters, between the endoplasmic reticulum and the plasma membrane. ontosight.ainih.gov These studies are fundamental to understanding cellular organization and signaling.

Investigating Protein-Protein Interactions: As a photoactivatable cross-linker, DBB can be used to identify and characterize protein complexes. ontosight.ai By activating the reagent with light, researchers can covalently trap interacting partners in close proximity to a protein of interest, providing a snapshot of the cellular interactome at a specific moment.

The continued use and development of this compound and its future derivatives will likely have a broad impact. Innovations in reagent design, as discussed in section 7.1, will directly fuel methodological advancements. For example, a cleavable, photoactivatable version of DBB could revolutionize proximity-labeling proteomics by allowing for more efficient identification of captured proteins. These enhanced methods will, in turn, enable researchers to ask more complex questions about protein function, signal transduction, and the molecular basis of disease, thereby driving fundamental biological discovery.

Q & A

Basic Research Questions

Q. What is the primary application of 4-diazobenzoyl biocytin in molecular biology, and what methodological steps are involved?

  • This compound is a diazonium salt derivative used to biotinylate DNA for non-radioactive hybridization probes. The method involves reacting the compound with DNA at pH 9, where it predominantly binds guanine residues at position 8 . Post-labeling, detection is achieved using avidin or streptavidin conjugates (e.g., avidin-peroxidase complexes), enabling visualization via histochemical or fluorescence techniques .

Q. How does this compound compare to enzymatic biotinylation methods like nick translation?

  • Unlike nick translation, which requires DNA polymerase and biotinylated nucleotides, this compound enables direct chemical labeling without enzymes. This simplifies protocols and reduces costs, though specificity for guanine must be optimized .

Q. What are the critical storage and solubility conditions for this compound to ensure stability?

  • While specific data for this compound is limited, biocytin derivatives generally require storage at -20°C in desiccated conditions. Solubility in aqueous buffers is pH-dependent, with optimal labeling achieved at pH 9 .

Advanced Research Questions

Q. What experimental parameters are critical for optimizing DNA labeling efficiency with this compound?

  • Key parameters include:

  • pH : Reaction specificity for guanine is highest at pH 9 .
  • Incubation Time : Shorter times reduce non-specific binding but may compromise yield.
  • DNA Concentration : Higher concentrations may require adjusted reagent ratios to avoid saturation.
  • Validation via HPLC postcolumn reaction detection (e.g., avidin-HABA displacement assays) can quantify biotinylation efficiency .

Q. How can researchers address non-specific binding or cross-reactivity when using this compound?

  • Non-specific binding can arise from diazonium salt reactivity with other nucleobases (e.g., adenine). Mitigation strategies include:

  • Competitive Inhibition : Adding free guanine during labeling to block non-target sites.
  • Post-Labeling Washes : Using high-stringency buffers to remove unbound reagent.
  • Control Experiments : Comparing labeled DNA with unlabeled samples in detection assays .

Q. How does this compound’s stability compare to modified biocytin derivatives (e.g., aminopropyl biocytin) in long-term tracing studies?

  • Modified biocytin derivatives (e.g., serine biocytin) exhibit enhanced stability in histochemical tracing due to resistance to enzymatic degradation. While this compound’s stability in DNA applications is understudied, its diazonium group may confer greater lability under acidic or reducing conditions compared to amine-linked derivatives .

Q. What advanced analytical techniques validate successful biotinylation with this compound?

  • HPLC with Postcolumn Avidin-HABA Detection : Measures biotin displacement from avidin-dye complexes, providing quantitative analysis .
  • Mass Spectrometry : Confirms molecular weight shifts due to biotinylation.
  • Electrophoretic Mobility Shift Assays : Detects altered DNA migration due to biotin-avidin binding .

Data Contradiction and Optimization

Q. How should researchers reconcile discrepancies in labeling efficiency between this compound and photobiotin-based methods?

  • Photobiotin relies on UV activation for nonspecific DNA labeling, whereas this compound targets guanine. Efficiency discrepancies may arise from DNA sequence composition (e.g., guanine-rich regions). Normalizing results to guanine content or using dual-labeling controls (e.g., radioactive probes) can clarify inconsistencies .

Q. What evidence supports the enzymatic stability of this compound in serum or cellular environments?

  • Biocytin derivatives are typically hydrolyzed by biotinidases in serum. However, this compound’s diazonium linkage may resist cleavage, as seen in structurally similar probes (e.g., BisDOTA-Lys-(pAB)-C3) that remain intact after incubation with serum . Pre-incubation with biotinidase inhibitors (e.g., iodoacetamide) can further stabilize the compound .

Methodological Comparison Table

Parameter This compound Photobiotin Nick Translation
Labeling Mechanism Chemical (diazonium-guanine)UV crosslinkingEnzymatic (biotin-dNTPs)
Specificity Guanine residuesNon-specificSequence-agnostic
Time Required <1 hour15–30 min UV exposure1–2 hours
Enzymes/Reagents pH-adjusted bufferUV lampDNA polymerase, dNTPs
Detection Sensitivity High (avidin conjugates) ModerateHigh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.